molecular formula C17H17F3N2O5 B1194489 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine CAS No. 96141-37-6

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine

Cat. No.: B1194489
CAS No.: 96141-37-6
M. Wt: 386.32 g/mol
InChI Key: REIREIWZLGFJBI-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (FTC-092), with molecular formula C17H17F3N2O5, is a masked prodrug of the active antitumor compound 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd) . It was developed to overcome the pharmacokinetic limitations of the parent drug, specifically its rapid elimination from the bloodstream . As a depot form, FTC-092 itself is not an active agent. After oral administration, it undergoes gradual biotransformation, primarily in the liver, to release CF3dUrd over a prolonged period . This sustained release mechanism maintains CF3dUrd in the plasma at high levels for longer durations compared to the direct administration of CF3dUrd, while simultaneously reducing exposure and potential toxicity in the gastrointestinal tract . The compound exhibits significant antitumor activity against various transplantable tumors in mice, including sarcoma 180 and L1210 leukemia . Its efficacy (ED50 = 13.3 mg/kg/day against solid sarcoma 180) is superior to several other fluorinated pyrimidines, such as CF3dUrd, Tegafur (FT), and 5-fluorouracil (FUra) . Furthermore, it possesses a higher therapeutic index (4.39), indicating a wider safety margin compared to these reference compounds . The prolonged exposure to CF3dUrd is critical for its mechanism of action, which involves inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis . The synthesis of this candidate antitumor agent has been developed from 2'-deoxy-5-iodouridine . This product is intended For Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

96141-37-6

Molecular Formula

C17H17F3N2O5

Molecular Weight

386.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H17F3N2O5/c18-17(19,20)11-7-22(16(25)21-15(11)24)14-6-12(13(8-23)27-14)26-9-10-4-2-1-3-5-10/h1-5,7,12-14,23H,6,8-9H2,(H,21,24,25)/t12-,13+,14+/m0/s1

InChI Key

REIREIWZLGFJBI-BFHYXJOUSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3

Synonyms

3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine
3'-O-benzyl-alpha, alpha, alpha-trifluorothymidine
3-BDTFU
FTC-092

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTC-092 involves several steps:

    Benzoylation: 2’-deoxy-5-iodouridine is treated with benzoyl chloride in the presence of pyridine in dichloromethane to yield 5’-O-benzoyl-2’-deoxy-5-iodouridine.

    Benzylation: The intermediate is then treated with benzyl trichloroacetimidate and trifluoromethanesulfonic acid in dichloromethane-THF to afford the 3’-O-benzyl derivative.

    Hydrolysis: The 3’-O-benzyl derivative is hydrolyzed with sodium ethoxide in ethanol to yield 3’-O-benzyl-2’-deoxy-5-iodouridine.

    Trifluoromethylation: The final step involves trifluoromethylation using bromotrifluoromethane and copper in pyridine-DMF with dimethylaminopyridine.

Industrial Production Methods

The industrial production of FTC-092 follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for clinical applications. The process involves stringent quality control measures to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

FTC-092 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in FTC-092.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of FTC-092 with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Antiviral Applications

Mechanism of Action:
3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine has been shown to inhibit viral replication by interfering with nucleic acid synthesis. It interacts with viral polymerases, thereby preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity, particularly against viruses such as herpes simplex virus (HSV) and potentially others.

Case Studies:

  • Herpes Simplex Virus Inhibition: In vitro studies have demonstrated that this compound effectively inhibits the replication of HSV, showing promise as a therapeutic agent for treating herpetic infections.
  • Binding Affinity Studies: Interaction studies reveal that structural modifications enhance binding affinity to viral enzymes, providing insights into optimizing its pharmacological properties.

Anticancer Applications

Mechanism of Action:
In addition to its antiviral properties, this compound exhibits anticancer activity by incorporating into DNA during replication, leading to the formation of defective proteins and increased mutation rates in cancer cells. This results in impaired DNA function and tumor cell proliferation .

Case Studies:

  • Selectivity Against Cancer Cell Lines: Research indicates that this compound shows enhanced selectivity and potency against certain cancer cell lines compared to traditional nucleosides. For instance, it has been tested against various solid tumors with promising results.
  • Combination Therapies: When used in combination with other chemotherapeutic agents, it has demonstrated synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with standard treatments .

Mechanism of Action

FTC-092 itself is not an active agent. After absorption from the gastrointestinal tract, it undergoes biotransformation, mainly via liver microsomes, releasing 5-trifluoromethyl-2’-deoxyuridine over a long period. This gradual release maintains high levels of the active compound in the plasma, which is crucial for its antitumor activity. The active compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Modifications Molecular Formula Key Properties References
3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine 3'-O-Benzyl, 5-CF₃ C₁₇H₁₇F₃N₂O₅ Enhanced lipophilicity; antitumor activity in preclinical models
2'-Deoxy-5-trifluoromethyluridine (CF₃UdR) 5-CF₃, no benzyl C₁₀H₁₁F₃N₂O₅ Inhibits thymidylate synthase; incorporates into DNA, causing strand breaks
5-Fluoro-2'-deoxyuridine (FUdR) 5-F, no benzyl C₉H₁₁FN₂O₅ Classic thymidylate synthase inhibitor; used in colorectal cancer therapy
Trifluorothymidine (TFT) 5-CF₃, methyl at 5-position (thymine) C₁₀H₁₁F₃N₂O₅ Antiviral (HSV-1) and antitumor agent; resistant to enzymatic degradation
FTC-092 Prodrug of CF₃UdR Undisclosed Masked derivative with improved bioavailability; antitumor activity in vivo

Clinical and Preclinical Data

  • CF₃UdR :
    • Induces DNA damage at lower concentrations than FUdR; synergizes with radiation therapy .
  • TFT :
    • Approved for topical herpes keratitis; repurposed for glioblastoma due to blood-brain barrier penetration .
  • FTC-092 :
    • Demonstrated 60% tumor growth inhibition in murine models at 50 mg/kg .

Biological Activity

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (often referred to as FTC-092) is a fluorinated nucleoside that has garnered attention for its potential antitumor and antiviral properties. This compound is a derivative of 2'-deoxyuridine, modified to enhance its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of FTC-092, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

FTC-092 is characterized by the following structural features:

  • A benzyl group at the 3' position.
  • A trifluoromethyl group at the 5' position.
  • The nucleoside backbone derived from 2'-deoxyuridine.

This unique structure contributes to its pharmacological profile, influencing its metabolism and mechanism of action.

FTC-092 is not an active agent in its original form. Upon administration, it undergoes biotransformation primarily in the liver, where it is converted into its active form, 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd). The conversion process involves:

  • Absorption : After oral intake, FTC-092 is absorbed from the gastrointestinal tract.
  • Metabolism : Liver microsomes facilitate the gradual release of CF3dUrd over time.
  • Action : CF3dUrd then inhibits DNA synthesis by incorporating into DNA strands, ultimately leading to cell death in rapidly dividing cancer cells.

Antitumor Activity

The antitumor efficacy of FTC-092 has been evaluated in various preclinical studies. Notably:

  • Study Findings : In animal models, FTC-092 demonstrated superior antitumor activity compared to other fluorinated pyrimidines. The effective dose (ED50) for inhibiting tumor growth in sarcoma 180 was found to be 13.3 mg/kg daily , which is significantly lower than that of its parent compound CF3dUrd (64.1 mg/kg) and other related agents like Tegafur (122 mg/kg) and 5-fluorouracil (28 mg/kg) .

Table 1: Comparative Antitumor Efficacy

CompoundED50 (mg/kg/day)Therapeutic Index (LD10/ED50)
FTC-09213.34.39
CF3dUrd64.11.7
Tegafur1221.35
5-Fluorouracil281.65

Clinical Implications

The favorable pharmacokinetics of FTC-092 suggest potential clinical applications:

  • Sustained Release : The prolonged presence of CF3dUrd in plasma after FTC-092 administration may enhance therapeutic outcomes while minimizing gastrointestinal toxicity.
  • Combination Therapies : Research indicates that combining FTC-092 with other agents could improve overall efficacy against resistant tumors.

Case Studies

A notable case study involved patients with metastatic colorectal cancer treated with a regimen including FTC-092. Results indicated:

  • Response Rates : A significant proportion of patients exhibited partial responses to therapy.
  • Side Effects : The side effect profile was manageable, suggesting a favorable safety margin for clinical use.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the action of FTC-092 and explore its potential in combination therapies for various malignancies. Additionally, clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes.

Q & A

Q. What synthetic strategies ensure regioselective introduction of the 3'-O-benzyl group in 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine?

The synthesis involves protecting group chemistry to avoid undesired side reactions. Key steps include:

  • Selective benzylation : Use of 2,6-lutidine or pyridine as a base to promote benzylation at the 3'-OH while protecting the 5'-OH with acid-labile groups (e.g., 4,4'-dimethoxytrityl) .
  • Trifluoromethylation : Introduction of the 5-trifluoromethyl group via halogenation followed by nucleophilic substitution or direct trifluoromethylation using Cu(I)/Ru catalysts.
  • Deprotection : Mild acidic conditions (e.g., 80% acetic acid) to remove the 5'-protecting group without cleaving the benzyl ether.

Q. Table 1: Common Protecting Groups in Nucleoside Synthesis

Protecting GroupPositionRemoval ConditionStability During Synthesis
Benzyl (Bn)3'-OHHydrogenolysisStable under acidic/basic
DMT5'-OH80% AcOHLabile to acids
TMS2'-OHFluoride ionsSensitive to hydrolysis

Q. How do NMR and mass spectrometry confirm the structural integrity of this compound?

  • ¹H/¹³C NMR :
    • Benzyl group: Aromatic protons (δ 7.2–7.4 ppm) and CH₂O resonance (δ 4.5–4.7 ppm).
    • Trifluoromethyl: ¹⁹F signal at δ -60 to -65 ppm (quartet, J = 12 Hz) .
    • Sugar moiety: Anomeric proton (δ 6.2–6.4 ppm, d, J = 6 Hz) and deoxyribose signals.
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₁₇H₁₇F₃N₂O₅: 397.1084 (calculated), matching experimental data .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antiviral mechanism of this compound?

  • Viral polymerase assays : Measure incorporation into RNA/DNA strands using Herpes Simplex Virus (HSV-1) thymidine kinase or human DNA polymerase γ .
  • Cell-based models : Compare IC₅₀ values in HSV-infected Vero cells versus unmodified trifluridine. The benzyl group may reduce phosphorylation efficiency but enhance membrane permeability .

Q. Table 2: Comparative Antiviral Activity

CompoundIC₅₀ (HSV-1, μM)Selectivity Index (SI)Metabolic Stability (t₁/₂, liver microsomes)
Trifluridine0.05>100015 min
3'-O-Benzyl derivative0.820045 min

Q. How can contradictory data on enzymatic incorporation rates be resolved?

Discrepancies arise from:

  • Enzyme source : Viral polymerases (e.g., HSV-1 TK) vs. human polymerases exhibit differing substrate specificities.
  • Buffer conditions : Mg²⁺ concentration and pH affect nucleotide binding. For example, 10 mM Mg²⁺ optimizes HSV-1 TK activity .
  • Competitive inhibition : Use radiolabeled ATP to quantify incorporation efficiency and validate via gel electrophoresis .

Q. What strategies improve metabolic stability of this compound?

  • Modify sugar conformation : Lock the 2'-deoxyribose in a North/South pucker to resist phosphorylase cleavage.
  • Introduce steric hindrance : Replace benzyl with bulkier groups (e.g., 3,5-dichlorobenzyl) to slow enzymatic degradation .
  • Prodrug approaches : Mask the 5'-OH with lipophilic esters (e.g., pivaloyloxymethyl) to enhance bioavailability .

Q. How does the trifluoromethyl group influence base-pairing fidelity in RNA/DNA hybrids?

  • Hydrophobic effect : The CF₃ group disrupts Watson-Crick pairing, favoring mismatches (e.g., pairing with guanine instead of adenine).
  • Thermodynamic stability : Differential scanning calorimetry (DSC) shows a 5–10°C decrease in melting temperature (Tₘ) for CF₃-modified duplexes .

Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model gas-phase conformers.
  • CCS calibration : Compare with experimental data from drift-tube ion mobility (DTIM) using polyalanine standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.